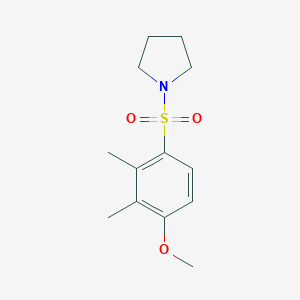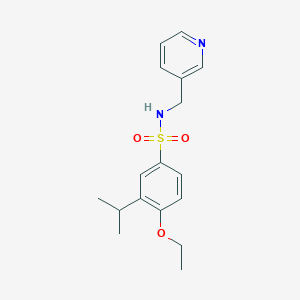
1-(4-Methoxy-2,3-dimethylphenyl)sulfonylpyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methoxy-2,3-dimethylphenyl)sulfonylpyrrolidine (MDPS) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MDPS is a member of the sulfonylpyrrolidine family, which is known for its diverse biological activities.
作用機序
The mechanism of action of 1-(4-Methoxy-2,3-dimethylphenyl)sulfonylpyrrolidine is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of protein-protein interactions. This compound has been shown to interact with various proteins, including tubulin, which is involved in cell division, and cyclooxygenase-2, which is involved in inflammation.
Biochemical and physiological effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and bacteria, reduce inflammation, and modulate the activity of certain enzymes. In vivo studies have shown that this compound can reduce pain and inflammation in animal models.
実験室実験の利点と制限
1-(4-Methoxy-2,3-dimethylphenyl)sulfonylpyrrolidine has several advantages for lab experiments, including its relatively simple synthesis, diverse biological activities, and potential applications in various fields. However, this compound also has some limitations, including its limited solubility in water and its potential toxicity at higher doses.
将来の方向性
For the study of 1-(4-Methoxy-2,3-dimethylphenyl)sulfonylpyrrolidine include the development of new derivatives, exploration as a building block for new materials, and further elucidation of its role in biological processes and disease states.
合成法
1-(4-Methoxy-2,3-dimethylphenyl)sulfonylpyrrolidine can be synthesized using a multi-step process that involves the reaction of 4-methoxy-2,3-dimethylbenzene with chlorosulfonyl isocyanate, followed by the reaction with pyrrolidine. The final product is obtained after purification and characterization. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
1-(4-Methoxy-2,3-dimethylphenyl)sulfonylpyrrolidine has been extensively studied for its potential applications in various fields, including medicinal chemistry, biology, and material science. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. In biology, this compound has been used as a tool to study the role of certain proteins in cellular processes. In material science, this compound has been used as a building block for the synthesis of new materials with unique properties.
特性
分子式 |
C13H19NO3S |
|---|---|
分子量 |
269.36 g/mol |
IUPAC名 |
1-(4-methoxy-2,3-dimethylphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C13H19NO3S/c1-10-11(2)13(7-6-12(10)17-3)18(15,16)14-8-4-5-9-14/h6-7H,4-5,8-9H2,1-3H3 |
InChIキー |
LNQKGNFEXBPNNA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)N2CCCC2)OC |
正規SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)N2CCCC2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B225578.png)



